molecular formula C13H8ClF3S B7993198 1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443337-04-9

1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7993198
CAS No.: 1443337-04-9
M. Wt: 288.72 g/mol
InChI Key: LDYJZZLEGMJHLM-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with fluorine, chlorine, and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens (fluorine and chlorine) on the benzene ring makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones are typical products of oxidation reactions.

    Reduction Products: Thiols are the primary products of reduction reactions.

Scientific Research Applications

1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens and the sulfanylmethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of multiple halogens and a sulfanylmethyl group makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-chloro-3-[(2,6-difluorophenyl)methylsulfanyl]-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-8-4-9(15)6-10(5-8)18-7-11-12(16)2-1-3-13(11)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYJZZLEGMJHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=CC(=CC(=C2)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170567
Record name Benzene, 2-[[(3-chloro-5-fluorophenyl)thio]methyl]-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443337-04-9
Record name Benzene, 2-[[(3-chloro-5-fluorophenyl)thio]methyl]-1,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443337-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-[[(3-chloro-5-fluorophenyl)thio]methyl]-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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